1-Benzyl-5-fluorouracil

Vue d'ensemble

Description

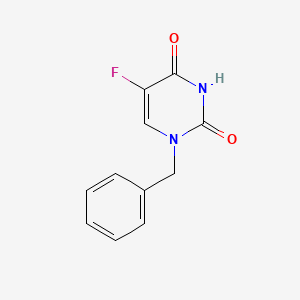

1-Benzyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antineoplastic agent used in the treatment of various cancers. This compound is characterized by the substitution of a benzyl group at the N1 position and a fluorine atom at the C5 position of the uracil ring. The modifications aim to enhance the pharmacological properties of the parent compound, 5-fluorouracil, by improving its bioactivity, selectivity, and metabolic stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluorouracil can be synthesized through several methods. One common approach involves the alkylation of 5-fluorouracil with benzyl halides under basic conditions. The reaction typically employs a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-5-fluorouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and fluorine groups can be substituted under specific conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride in DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .

Applications De Recherche Scientifique

1-Benzyl-5-fluorouracil has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.

Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

Mécanisme D'action

The mechanism of action of 1-benzyl-5-fluorouracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. The compound inhibits thymidylate synthase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation. Additionally, it interferes with RNA processing and function, contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: The parent compound, widely used in cancer treatment.

1-Benzyluracil: Lacks the fluorine atom, resulting in different pharmacological properties.

5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine analog with distinct biological activity.

Uniqueness: 1-Benzyl-5-fluorouracil is unique due to the combined presence of the benzyl and fluorine groups, which enhance its pharmacokinetic and pharmacodynamic properties compared to its analogs. This dual modification aims to improve its efficacy and reduce toxicity .

Activité Biologique

1-Benzyl-5-fluorouracil (1-Bn-5-FU) is a derivative of the well-known chemotherapeutic agent 5-fluorouracil (5-FU). This compound has garnered attention due to its potential enhanced biological activity against various cancer types. The mechanism of action, pharmacokinetics, and biological effects of 1-Bn-5-FU are critical for understanding its therapeutic applications.

1-Bn-5-FU functions primarily as an anti-metabolite. It inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair, thereby disrupting the proliferation of cancer cells. The compound is metabolized intracellularly to form active metabolites that exert cytotoxic effects on tumor cells.

Pharmacokinetics

Pharmacokinetic studies have shown that 1-Bn-5-FU exhibits improved absorption and bioavailability compared to its parent compound, 5-FU. The compound is rapidly converted into various metabolites, including 5-FU itself, which enhances its antitumor efficacy in vivo. The distribution of 1-Bn-5-FU in tumor tissues has been noted to be significantly higher than in normal tissues, suggesting a targeted delivery mechanism that could reduce systemic toxicity.

Biological Activity and Efficacy

The biological activity of 1-Bn-5-FU has been assessed through various in vitro and in vivo studies:

In Vitro Studies

In vitro studies demonstrated that 1-Bn-5-FU exhibits significant cytotoxicity against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were found to be lower than those for 5-FU, indicating a stronger inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|

| K562 | 0.8 | Lower |

| MCF-7 | 1.2 | Lower |

| HT-29 | 0.9 | Lower |

In Vivo Studies

Animal studies involving tumor-bearing mice have shown that administration of 1-Bn-5-FU leads to significant tumor regression compared to control groups treated with 5-FU alone. For instance, in a study involving sarcoma-180-bearing mice, the effective dose (ED50) for tumor inhibition was found to be significantly reduced for 1-Bn-5-FU.

Case Studies

Several case reports highlight the clinical implications of using 1-Bn-5-FU in treatment regimens:

- Case Study on Efficacy : A patient with advanced colorectal cancer showed marked improvement after being treated with a regimen including 1-Bn-5-FU, resulting in a significant reduction in tumor size and improved quality of life.

- Toxicity Profile : Another case documented mild neurotoxic effects associated with high doses of 1-Bn-5-FU, similar to those seen with traditional 5-FU treatments but at a lower incidence rate.

Propriétés

IUPAC Name |

1-benzyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLBESUBPIZBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876679 | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-13-0 | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.